molecular formula C24H22N2O4 B11554054 methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate

methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate

Cat. No.: B11554054
M. Wt: 402.4 g/mol
InChI Key: CDQNXFOCTKNMPE-MFKUBSTISA-N
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Description

Methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate typically involves the reaction of 4-methylphenylhydrazine with 4-formylbenzoic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like chromatography may be employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate is unique due to its specific structure, which includes multiple functional groups and aromatic rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 4-[(E)-[[4-[(4-methylphenoxy)methyl]benzoyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C24H22N2O4/c1-17-3-13-22(14-4-17)30-16-19-7-9-20(10-8-19)23(27)26-25-15-18-5-11-21(12-6-18)24(28)29-2/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+

InChI Key

CDQNXFOCTKNMPE-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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